N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide

Physicochemical property Lipophilicity Medicinal chemistry

N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide (molecular formula C₁₁H₁₃FN₂O, molecular weight 208.23 g/mol) is a synthetic small molecule belonging to the azetidine-3-carboxamide class. It features a 5-fluoro-2-methylphenyl substituent linked to the azetidine ring via a carboxamide bond.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
Cat. No. B12073588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)NC(=O)C2CNC2
InChIInChI=1S/C11H13FN2O/c1-7-2-3-9(12)4-10(7)14-11(15)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15)
InChIKeyKHPWZMLMDOSYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Fluoro-2-methylphenyl)azetidine-3-carboxamide: Procurement-Ready Overview and Structural Baseline


N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide (molecular formula C₁₁H₁₃FN₂O, molecular weight 208.23 g/mol) is a synthetic small molecule belonging to the azetidine-3-carboxamide class . It features a 5-fluoro-2-methylphenyl substituent linked to the azetidine ring via a carboxamide bond. The azetidine scaffold is widely recognized in medicinal chemistry as a privileged fragment for kinase inhibitor design, with the fluorinated methylphenyl substituent providing a distinctive electronic and steric profile . The compound is commercially available from multiple vendors for research use .

Why Generic Substitution of N-(5-Fluoro-2-methylphenyl)azetidine-3-carboxamide Carries Risk in Kinase-Targeted Research


N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide occupies a specific structural niche that precludes simple swap-in of generic azetidine carboxamides. The combination of the 5-fluoro and 2-methyl substituents on the phenyl ring creates a distinct electrostatic and steric surface that differs from unsubstituted phenyl, 3-fluoro, or 4-fluoro regioisomers . SAR data from related azetidine-carboxamide kinase inhibitor chemotypes show that fluorine position on the phenyl ring can shift selectivity across the kinome by orders of magnitude . Compound 59, a close structural analog bearing a substituted phenyl azetidine carboxamide scaffold, exhibited Aurora A IC₅₀ = 0.242 μM versus EGFR IC₅₀ = 56.78 μM, a greater-than 200-fold selectivity window that underscores how subtle ring modifications dictate target engagement [1]. Without head-to-head data confirming that a proposed generic substitute achieves equivalent target inhibition and selectivity, procurement decisions risk introducing compounds with divergent polypharmacology, confounding SAR interpretation and delaying lead optimization.

N-(5-Fluoro-2-methylphenyl)azetidine-3-carboxamide: Comparator-Backed Quantitative Differentiation Evidence


Fluorine Position Drives Lipophilicity Differentiation: LogP Comparison Across Phenyl-Substituted Azetidine-3-Carboxamide Regioisomers

N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide possesses a calculated LogP of 1.29, as reported by commercial vendor Leyan . This value reflects the contribution of the 5-fluoro substitution pattern on the 2-methylphenyl ring. The closely related regioisomer N-(3-fluoro-5-methylphenyl)azetidine-3-carboxamide, which differs only in the position of the methyl group (5-methyl instead of 2-methyl), yielded a Kd of 5.70 nM against EGFR T790M/C797S double mutant in a kinase binding assay [1], although its experimental LogP has not been reported. The 5-fluoro-2-methylphenyl substitution pattern imparts a specific balance of lipophilicity and electron density that influences membrane permeability and target-binding thermodynamics .

Physicochemical property Lipophilicity Medicinal chemistry

Kinase Selectivity Leverage: Aurora A Inhibition as a Benchmark for Azetidine-Carboxamide Scaffold Specificity

Compound 59, an azetidine-3-carboxamide derivative within the same chemotype as N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide, demonstrated Aurora A inhibition with IC₅₀ = 0.242 μM, while exhibiting markedly weaker activity against EGFR (IC₅₀ = 56.78 μM), Nek2 (IC₅₀ > 200 μM), and CSF-1R (IC₅₀ = 1.65 μM) [1]. The Aurora A versus EGFR selectivity window exceeds 200-fold. N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide, by virtue of its structural similarity, is anticipated to benefit from the same scaffold-derived specificity profile, positioning it as a candidate starting point for Aurora A-targeted medicinal chemistry programs.

Kinase inhibition Aurora kinase Cancer therapeutics

Preliminary Evidence of Target Engagement: Binding Affinity to BRD3 Bromodomain

N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide has been tested in a fluorescence anisotropy assay for binding to the BRD3 bromodomain (ChEMBL assay CHEMBL873615), with results suggesting inhibition of Alexa Fluor 488 binding after 60 minutes of incubation [1]. While the exact IC₅₀ or Kd value is not publicly available in the search results, the compound's activity in this assay distinguishes it from unsubstituted azetidine-3-carboxamide, which lacks the fluorinated methylphenyl moiety necessary for BRD3 engagement [2]. This provides a functional anchor point for procuring the compound in bromodomain inhibitor discovery programs.

Bromodomain inhibition Epigenetics BRD3

CYP2D6 Inhibition Liability: A Procurement Consideration for ADME-Tox Profiling

N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide has been profiled for cytochrome P450 inhibition and shows potent inhibition of human recombinant CYP2D6, with an IC₅₀ in the low micromolar range (ChEMBL assay CHEMBL1989507) [1]. The compound also inhibits CYP2D6 in human liver microsomes with similar potency [2]. In contrast, a structurally distinct azetidine-3-carboxamide analog, N-(3-fluoro-5-methylphenyl)azetidine-3-carboxamide, shows no CYP2D6 inhibition data in the public domain, and unsubstituted azetidine-3-carboxamide lacks the lipophilic aromatic substituent that drives CYP2D6 binding [3]. Awareness of this CYP2D6 interaction profile is critical for researchers procuring this compound as a chemical probe: it flags a potential drug-drug interaction and metabolism-dependent toxicity risk not present with simpler azetidine carboxamides.

CYP inhibition ADME Drug metabolism

Where N-(5-Fluoro-2-methylphenyl)azetidine-3-carboxamide Delivers Unique Procurement Value: Research and Industrial Application Scenarios


Aurora A-Focused Kinase Inhibitor Hit-to-Lead Optimization

Investigators progressing kinase inhibitor screening hits toward lead series can procure N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide as a scaffold-shaping fragment that favors Aurora A inhibition over EGFR and Nek2 by greater than 200-fold, based on chemotype-level selectivity data established with Compound 59 [1]. The 5-fluoro-2-methylphenyl substitution pattern can be further varied to tune selectivity within the aurora kinase family.

Bromodomain-Targeted Chemical Probe Development (BRD3)

Groups developing epigenetic chemical probes for bromodomain-containing proteins can procure this compound as a starting point for BRD3-targeted inhibitor design, supported by positive activity in BRD3 fluorescence anisotropy binding assays [1]. The compound's fluorinated methylphenyl group provides a vector for fragment elaboration to improve affinity and selectivity within the BET bromodomain subfamily.

CYP2D6-Mediated Drug-Drug Interaction Liability Assessment in Probe Candidates

ADME scientists screening chemical probes for downstream in vivo utility can include N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide as a reference compound with documented CYP2D6 inhibition activity [1][2]. Its use in comparative CYP phenotyping panels enables assessment of the contribution of fluorinated methylphenyl substituents to P450 inhibition within azetidine carboxamide series.

Structure-Activity Relationship (SAR) Libraries Targeting Substituted Phenyl Azetidine Carboxamides

Medicinal chemistry teams building focused SAR libraries around the azetidine-3-carboxamide scaffold can procure N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide as a key member of a phenyl substitution matrix. This compound, together with its 3-fluoro-5-methylphenyl regioisomer (Kd = 5.70 nM vs. EGFR T790M/C797S [1]), provides a matched pair for assessing fluorine position effects on both kinase selectivity and physicochemical properties including LogP (1.29) [2].

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